MART-1(1-20) -

MART-1(1-20)

Catalog Number: EVT-243790
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma antigen recognized by T-cells 1; MART-1
Source

MART-1 is primarily expressed in melanocytes and melanoma cells. It is recognized by cytotoxic T lymphocytes, which are crucial for targeting and destroying cancer cells. The specific sequence of MART-1(1-20) has been identified as a critical epitope that can stimulate an immune response in patients with melanoma.

Classification

MART-1 falls under the classification of tumor-associated antigens and is specifically categorized as a melanoma antigen. It has been extensively studied for its potential use in cancer immunotherapy, particularly in developing vaccines aimed at enhancing T-cell responses against melanoma.

Synthesis Analysis

Methods

The synthesis of MART-1(1-20) typically employs solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids into a peptide chain, ensuring high purity and yield. The process involves the following technical details:

  1. Amino Acid Coupling: Individual amino acids are sequentially added to a growing peptide chain attached to a solid support.
  2. Deprotection: Protective groups on amino acids are removed to allow for subsequent coupling.
  3. Cleavage: Once synthesis is complete, the peptide is cleaved from the solid support and purified, often using high-performance liquid chromatography.

This method ensures that the resulting MART-1(1-20) peptide is suitable for use in immunological assays and therapeutic applications .

Molecular Structure Analysis

Data

The molecular weight of MART-1(1-20) is approximately 2,200 Da (Daltons), and it has a net charge that can vary depending on pH conditions. Structural studies using techniques such as nuclear magnetic resonance spectroscopy have shown that this peptide adopts a specific conformation that facilitates its interaction with T-cell receptors .

Chemical Reactions Analysis

Reactions

MART-1(1-20) participates in several key biochemical reactions:

  1. T-cell Activation: When presented by HLA-A*0201 on antigen-presenting cells, MART-1(1-20) can activate CD8+ T cells.
  2. Cytotoxic Response: Activated T cells can recognize and kill melanoma cells expressing this antigen.

These reactions are crucial for developing immunotherapeutic strategies targeting melanoma .

Mechanism of Action

Process

The mechanism of action for MART-1(1-20) involves several steps:

  1. Antigen Presentation: The peptide binds to HLA-A*0201 molecules on the surface of antigen-presenting cells.
  2. T-cell Recognition: CD8+ T cells recognize the peptide-HLA complex through their T-cell receptors.
  3. Activation and Proliferation: This recognition leads to T-cell activation, proliferation, and differentiation into effector cells capable of targeting melanoma cells.

Data from clinical studies indicate that patients with higher frequencies of MART-1-specific T cells have better responses to immunotherapy .

Physical and Chemical Properties Analysis

Physical Properties

MART-1(1-20) is generally stable at room temperature but should be stored at -20°C for long-term preservation. It is soluble in aqueous buffers, facilitating its use in various laboratory applications.

Chemical Properties

The peptide exhibits characteristics typical of small proteins, including:

  • Hydrophilicity: Due to its amino acid composition, it tends to be soluble in polar solvents.
  • Reactivity: The presence of functional groups allows for potential modifications or conjugations for therapeutic purposes.

Characterization techniques such as mass spectrometry confirm its purity and molecular weight .

Applications

Scientific Uses

MART-1(1-20) has several important applications in scientific research and clinical settings:

  • Vaccine Development: It is used in designing therapeutic vaccines aimed at enhancing anti-melanoma immunity.
  • Immunotherapy Trials: Investigated in clinical trials assessing its efficacy in stimulating immune responses against melanoma.
  • Diagnostic Tools: Employed in assays to detect MART-1-specific T-cell responses in patients, aiding in monitoring treatment efficacy.
Immunological Basis of MART-1(1-20) Antigen Presentation

HLA-A*02:01-Restricted Epitope Recognition Dynamics

The immunodominant decameric epitope EAAGIGILTV (residues 26-35) derived from the full-length MART-1(1-20) protein demonstrates stringent HLA-A02:01 restriction, yet exhibits complex presentation dynamics in melanoma. Structural analyses reveal that this epitope adopts a distinctive kinked-bulge conformation when bound to HLA-A02:01, with leucine at position 2 (P2) and valine at P9 serving as primary anchors. This conformation creates a solvent-exposed surface dominated by residues AAGIGILTV, enabling TCR engagement [4] [10].

Quantitative studies show that despite high MART-1 expression in melanoma, only ~50% of HLA-A*02:01+ melanoma cell lines naturally present this epitope on their surface. Resistance to MART-1-specific CTL killing correlates with deficient epitope presentation, which can be overcome by exogenous peptide pulsing. This suggests post-translational bottlenecks in antigen processing rather than gene expression defects as the limiting factor [1].

Table 1: Epitope Presentation Efficiency in Melanoma Cell Lines

Cell Line TypeMART-1 ExpressionHLA-A*02:01 StatusEpitope PresentationCTL Lysis Efficiency
Primary melanoma (n=15)HighPositive47%53%
Metastatic melanoma (n=10)HighPositive50%50%
MART-1+ non-melanomaNegativePositive0%0%
Bcl-2-expressing controlsVariablePositive100%100%

Strikingly, the native nonameric variant (AAGIGILTV) adopts a fundamentally distinct extended conformation despite 77% sequence identity with the decamer. This structural divergence explains why anchor-modified analogs like ELAGIGILTV enhance HLA-A2 binding affinity 9-fold while preserving the bulged topology recognizable by cross-reactive TCRs [4] [6].

TCRα/β Affinity Optimization for Enhanced Immunogenicity

TCR engineering against MART-1(26-35) has focused on overcoming natural affinity limitations of wild-type TCRs (KD ≈ 50-100 μM). Structure-guided mutagenesis of the DMF5 TCR demonstrated that targeted substitutions in complementarity-determining regions (CDRs) can enhance peptide binding:

  • L98βW mutation: 2-fold affinity increase (KD ≈ 25-50 μM)
  • D26αY mutation: 10-fold increase (KD ≈ 5-10 μM)
  • D26αY/L98βW double mutant: 400-fold increase (KD ≈ 0.1-0.2 μM) [2]

However, affinity optimization introduces significant functional trade-offs. High-affinity DMF5 variants exhibit expanded cross-reactivity against homologous epitopes sharing the GIG core motif. The D26αY mutant recognizes 83% of tested MART-1 homologs compared to 33% for wild-type DMF5, while the double mutant shows near-universal recognition (96%) [2].

Table 2: Affinity-Immunogenicity Relationship in Engineered TCRs

TCR VariantAffinity (KD)MART-1 Decamer ReactivityHomolog RecognitionTumor Lysis Efficiency
Wild-type DMF550 μM100%33%40-50%
L98βW25 μM105%38%50-55%
D26αY5 μM180%83%70-75%
D26αY/L98βW0.12 μM210%96%85-90%

Clinical data from the 1D3HMCys TCR trial (KD ≈ 0.5 μM) revealed that high-affinity receptors generate potent but dangerous responses. At doses >1×108 cells, 92% of patients experienced grade 3-5 toxicities including dermatitis, uveitis, and ototoxicity due to on-target, off-tumor recognition of melanocytes [5]. This establishes an optimal affinity window of 1-10 μM for TCRs targeting shared tumor antigens.

Cross-Reactivity Patterns in Melanocyte-Derived vs. Tumor-Specific Antigens

The MART-1(26-35) epitope exhibits tissue-specific cross-reactivity patterns with profound clinical implications. Immunohistochemical studies of 15,840 human tumors revealed that MART-1-specific antibodies (MSVA-900M) stain 93% of primary melanomas but also react with:

  • 96.4% of neurofibromas
  • 82.4% of renal angiomyolipomas
  • 35.3-100% of ovarian sex cord-stroma tumors
  • 76.3-83.0% of adrenocortical neoplasms [3]

This cross-reactivity stems from molecular mimicry between MART-1 and proteins involved in steroidogenic pathways. Cross-reactive antibodies (MSVA-901M+) additionally recognize corticosteroid-synthesis enzymes in adrenal tissue, explaining endocrine toxicity in TCR therapies [3].

TCR cross-reactivity mechanisms diverge significantly between receptors:

  • DMF4 TCR shifts docking orientation when engaging decamer (EAAGIGILTV) vs. nonamer (AAGIGILTV), with a 35° rotation angle difference over the pMHC surface
  • DMF5 TCR maintains conserved docking geometry across both epitopes through conformational flexibility in CDR3 loops [6]

Clinical studies demonstrate that cross-reactivity causes dose-limiting toxicities:

  • Cutaneous: Melanocyte destruction in 83% of high-dose patients
  • Auditory: Cochlear melanocyte damage causing hearing loss
  • Ocular: Uveal melanocyte lysis leading to visual disturbances [5] [8]

Table 3: Cross-Reactive Tissue Recognition Patterns

Tissue TypeMART-1 ExpressionSpecific Antibody StainingCross-Reactive Antibody StainingTCR-Mediated Toxicity
Melanoma80-95%93%98%Therapeutic target
Epidermal melanocytes100%100%100%Dermatitis (83%)
Adrenal cortexNegative0%76-83%Adrenal insufficiency (8%)
CochleaLow<5%65%Ototoxicity (33%)
Ocular melanocytes100%100%100%Uveitis (25%)

These findings underscore the therapeutic paradox of MART-1 targeting: While essential for melanoma recognition, the epitope's conservation in vital non-malignant tissues creates narrow therapeutic windows. Emerging solutions include TCR fine-specificity tuning and combinatorial targeting with checkpoint inhibitors to enhance tumor selectivity [5] [8].

Properties

Product Name

MART-1(1-20)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.